(3-Carbamoyl-5-chlorophenyl)boronic acid

描述

Significance of Organoboron Compounds in Contemporary Chemistry

The significance of organoboron compounds in contemporary chemistry is vast and multifaceted. They are key players in a variety of powerful chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds. nih.gov This reaction, among others, has revolutionized the way chemists can construct complex molecular architectures. Beyond their role as synthetic intermediates, organoboron compounds are increasingly being explored for their potential in catalysis, materials science, and medicinal chemistry. acs.orgnih.gov Their unique electronic properties and ability to form reversible covalent bonds with diols make them valuable for applications such as chemical sensors and drug delivery systems. bldpharm.com

Evolution of Boronic Acid Derivatives in Organic Synthesis

Boronic acids, a subclass of organoboron compounds with the general formula R-B(OH)₂, have seen a remarkable evolution in their application within organic synthesis. Initially recognized for their utility in the aforementioned Suzuki-Miyaura coupling, their role has expanded significantly. nih.gov The development of new synthetic methodologies has enabled the preparation of a diverse range of functionalized boronic acids, each with tailored reactivity and properties. This has allowed for their use in a broader spectrum of reactions, including Chan-Lam coupling for the formation of carbon-heteroatom bonds, and as catalysts in their own right. chemrxiv.org The stability of boronic acids to air and moisture, coupled with their generally low toxicity, has further cemented their position as valuable and versatile reagents in the synthetic chemist's toolkit. researchgate.net

Overview of (3-Carbamoyl-5-chlorophenyl)boronic acid within the Boronic Acid Class

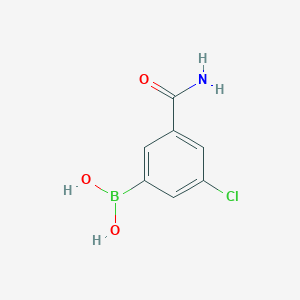

This compound is a specific example of an arylboronic acid, a class of boronic acids where the boron atom is directly attached to an aromatic ring. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a carbamoyl (B1232498) group (-CONH₂), and a chlorine atom. This particular arrangement of functional groups is expected to impart specific chemical properties and reactivity to the molecule. While detailed research findings specifically on this compound are not extensively available in peer-reviewed literature, its characteristics can be inferred from the known effects of its constituent functional groups on the parent phenylboronic acid scaffold.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1186403-17-7 | C₇H₇BClNO₃ | 199.40 |

| (3-Bromo-5-chlorophenyl)boronic acid | 1186403-17-7 | C₆H₅BBrClO₂ | 235.27 ambeed.com |

| 3-Chlorophenylboronic acid | 63503-60-6 | C₆H₆BClO₂ | 156.37 chemrxiv.org |

The presence of both a carbamoyl and a chloro substituent on the phenyl ring of this compound is significant. Both of these groups are generally considered to be electron-withdrawing. The chlorine atom exerts an inductive electron-withdrawing effect due to its high electronegativity. The carbamoyl group can also withdraw electron density from the aromatic ring through resonance and inductive effects. The positioning of these groups at the meta-positions (3 and 5) relative to the boronic acid group will influence the electronic environment of the boron atom. This, in turn, is expected to affect the Lewis acidity of the boronic acid and its reactivity in various chemical transformations. For instance, increased Lewis acidity can enhance the rate of certain reactions, such as the formation of boronate esters with diols.

Within the broader class of arylboronic acids, the specific substitution pattern of this compound sets it apart. The combination of two electron-withdrawing groups is likely to make the boronic acid moiety more Lewis acidic compared to unsubstituted phenylboronic acid or those bearing electron-donating groups. This enhanced acidity could be a distinguishing characteristic, potentially leading to altered reactivity in cross-coupling reactions or enhanced binding affinity in applications such as molecular recognition. researchgate.net Furthermore, the presence of the carbamoyl group offers a site for potential hydrogen bonding interactions, which could influence the compound's solid-state structure and its interactions with other molecules. The specific arrangement of these functional groups provides a unique electronic and steric profile that differentiates it from other substituted arylboronic acids and suggests its potential for specialized applications in areas such as medicinal chemistry and materials science, where fine-tuning of electronic properties is crucial. nih.gov

属性

IUPAC Name |

(3-carbamoyl-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWFJKMZBNMWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656988 | |

| Record name | (3-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-53-5 | |

| Record name | B-[3-(Aminocarbonyl)-5-chlorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Carbamoyl-5-chlorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Synthesis of (3-Carbamoyl-5-chlorophenyl)boronic acid

The creation of the carbon-boron bond in aryl boronic acids requires specific and reliable synthetic methods. The presence of both chloro and carbamoyl (B1232498) substituents on the phenyl ring necessitates careful selection of reagents and reaction conditions to ensure compatibility and high yields.

A foundational method for synthesizing aryl boronic acids involves the reaction of an organometallic reagent with a boron electrophile, typically a trialkyl borate (B1201080). rsc.org This approach begins with the formation of an arylmetal intermediate, such as an organolithium or Grignard reagent, from a corresponding aryl halide.

For the synthesis of this compound, the precursor is typically 3-bromo-5-chlorobenzamide (B3030621). This starting material can be converted into an organolithium intermediate via lithium-halogen exchange at low temperatures (e.g., -78 °C) using a strong base like n-butyllithium. researchgate.netchemicalbook.com The resulting aryl lithium species is then "trapped" by the addition of a trialkyl borate, such as triisopropyl borate or trimethyl borate. rsc.orgresearchgate.net This reaction forms a boronic ester intermediate, which is subsequently hydrolyzed under acidic conditions to yield the final this compound. researchgate.net The low temperatures are critical to prevent side reactions, including the over-addition of the organometallic reagent to the borate ester. rsc.org

Table 1: Key Steps in Synthesis via Electrophilic Trapping

| Step | Description | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1. Arylmetal Formation | Lithium-halogen exchange on 3-bromo-5-chlorobenzamide to form an aryllithium intermediate. | n-Butyllithium (n-BuLi) | Anhydrous THF, -78 °C |

| 2. Electrophilic Trapping | Reaction of the aryllithium with a borate ester to form a boronic ester. | Triisopropyl borate (B(O-iPr)₃) or Trimethyl borate (B(OMe)₃) | -78 °C to room temperature |

| 3. Hydrolysis | Acidic workup to hydrolyze the boronic ester to the final boronic acid. | Aqueous HCl or NH₄Cl | Room temperature |

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that directly installs a boronic ester group onto an aryl halide. alfa-chemistry.comorganic-chemistry.org This method is highly valued for its mild reaction conditions and excellent tolerance of various functional groups, making it suitable for complex molecules. alfa-chemistry.comnih.gov

In this approach, 3-bromo-5-chlorobenzamide is reacted with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. alfa-chemistry.comorganic-chemistry.org The catalyst system often consists of a palladium source like PdCl₂(dppf) and a base such as potassium acetate (B1210297) (KOAc). researchgate.net The base is crucial for activating the diboron reagent. alfa-chemistry.com The reaction yields the pinacol (B44631) boronate ester of the target molecule, which can then be used directly in subsequent reactions like Suzuki-Miyaura couplings or hydrolyzed to the free boronic acid if required. organic-chemistry.org

Expanding on the Miyaura borylation, various palladium-catalyzed methods offer direct routes to boronic acids from aryl chlorides, which are often more readily available and cost-effective than bromides. nih.govorganic-chemistry.org One notable advancement is the use of tetrahydroxydiboron (B82485) [B₂(OH)₄] as the boron source. nih.govorganic-chemistry.org This reagent is atom-economical and avoids the formation of pinacol byproducts, which can complicate purification. nih.gov

The reaction of 3,5-dichlorobenzamide (B1294675) with B₂(OH)₄ can be catalyzed by specific palladium complexes, such as those employing bulky phosphine (B1218219) ligands like XPhos, to afford this compound directly. nih.gov This method is praised for its operational simplicity, as the reagents are often air-stable, and the reaction can be performed without the need for a glove box or strictly anhydrous solvents. nih.govorganic-chemistry.org

Table 2: Comparison of Palladium-Catalyzed Borylation Methods

| Method | Boron Source | Typical Catalyst/Ligand | Key Advantages |

|---|---|---|---|

| Miyaura Borylation | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) | High functional group tolerance, stable boronate ester product. alfa-chemistry.comorganic-chemistry.org |

| Direct Borylation | Tetrahydroxydiboron (B₂(OH)₄) | XPhos-Pd-G2 | Atom-economical, avoids pinacol byproduct, uses aryl chlorides. nih.govnih.gov |

Boronic acids can be unstable under certain conditions and may undergo side reactions like trimerization to form boroxines. chem-station.comorgsyn.org To circumvent these issues, the boronic acid moiety is often protected, typically as a boronic ester. chem-station.com Pinacol esters, formed during Miyaura borylation, are the most common protecting group due to their stability, which allows for purification by column chromatography. chem-station.com

Another widely used protecting group is the MIDA (N-methyliminodiacetic acid) ester. MIDA boronates are exceptionally stable to a wide range of reaction conditions, including those used in peptide synthesis and under strongly oxidative or reductive environments. chem-station.comgoogle.com The MIDA group can be introduced onto the pre-formed boronic acid and is typically removed under mild aqueous basic conditions, which is orthogonal to the acidic conditions often used to cleave other protecting groups. google.com This stability allows for complex, multi-step syntheses where the boronic acid functionality needs to be preserved until a final cross-coupling step. google.com

Deprotection of boronic esters back to the free boronic acid is a critical step if the acid itself is the desired product. Pinacol esters can be cleaved using transesterification with another boronic acid or through oxidative cleavage. nih.gov MIDA esters are reliably cleaved with mild aqueous base, such as sodium hydroxide (B78521) or sodium bicarbonate, at room temperature. google.com

Functional Group Interconversions and Derivatization

The presence of the carbamoyl group on this compound offers opportunities for further molecular diversification.

While the primary amide of the carbamoyl group is generally stable, it is not typically a site for further amidation or esterification reactions under standard conditions. Direct conversion of the -CONH₂ group would require harsh conditions that could compromise the boronic acid moiety.

However, if the synthesis starts from a precursor like 3-chloro-5-carboxy-phenylboronic acid, the carboxylic acid group can be readily converted into a variety of amides or esters. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to form amide bonds with various amines. researchgate.netlookchem.com It has been shown that carboxyphenylboronic acids can be effectively amidated without the need for coupling reagents, as the boronic acid group can act as a catalyst, activating the carboxyl group of another molecule for nucleophilic attack. lookchem.com This catalytic activity highlights the unique intramolecular interactions possible in such molecules. lookchem.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

This compound is a valuable substrate in Suzuki-Miyaura coupling, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. This reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. The presence of both a chloro substituent and a carbamoyl group on the phenyl ring influences the electronic properties and reactivity of the boronic acid in these transformations. The Suzuki-Miyaura reaction is celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acids. st-andrews.ac.ukorganic-chemistry.org

The general scheme for the Suzuki-Miyaura coupling is as follows:

R1-BY2 + R2-X → R1-R2 (where Y can be OH, OR, etc., and X is a halide)

For this compound, the reaction would involve its coupling with various aryl or vinyl halides/triflates to synthesize complex biaryl and styrenyl compounds, which are common motifs in medicinal chemistry and materials science. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step is a critical phase where the organic group is transferred from the boron atom to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species, thereby enhancing the rate of transfer of the aryl group to the palladium complex. organic-chemistry.org

The mechanism involves the following key stages:

Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (Ar-X) to form a palladium(II) complex (Ar-Pd-X).

Transmetalation: The organoborane, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final coupled product (Ar-Ar'), regenerating the palladium(0) catalyst. libretexts.org

While specific mechanistic studies focusing solely on the transmetalation of this compound are not extensively detailed in the literature, the electronic nature of the substituents—the electron-withdrawing chloro and carbamoyl groups—is expected to influence the nucleophilicity of the aryl group and, consequently, the kinetics of the transmetalation step.

The efficiency of the Suzuki-Miyaura coupling, particularly with challenging substrates like aryl chlorides, is highly dependent on the choice of the palladium catalyst and the associated ligands. libretexts.org Aryl chlorides are known for their lower reactivity compared to bromides and iodides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult. libretexts.org

To overcome this challenge, catalyst systems employing bulky and electron-rich phosphine ligands are often utilized. These ligands stabilize the palladium center and promote the oxidative addition step. libretexts.org

Table 1: Common Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides

| Ligand Type | Examples | Characteristics |

| Monodentate Phosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Bulky, electron-rich, effective for sterically hindered substrates. |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | Provide steric bulk and electronic richness, highly effective for aryl chlorides. rsc.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable complexes with palladium, suitable for challenging couplings. nih.gov |

The selection of an appropriate catalyst-ligand system is crucial for achieving high yields and good selectivity in the coupling of this compound with various partners.

Optimizing reaction parameters is essential for maximizing the yield and efficiency of Suzuki-Miyaura coupling reactions. Key parameters include the choice of base, solvent, temperature, and catalyst loading. nih.govresearchgate.netmdpi.com

Base: The base plays a crucial role in activating the boronic acid for transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and nature of the base can significantly impact the reaction outcome. researchgate.net

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The solvent system affects the solubility of reactants and the stability of the catalytic species. researchgate.net

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. Microwave heating has also been employed to accelerate reaction times. researchgate.net

Catalyst Loading: Typically, low catalyst loadings (0.1–5 mol%) are used to ensure an efficient and cost-effective process. nih.gov

Systematic screening of these parameters is necessary to identify the optimal conditions for the coupling of this compound with a given aryl halide. nih.gov

Table 2: General Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Common Options | Purpose |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Provides the active Pd(0) species. |

| Ligand | Phosphines, NHCs | Stabilizes the catalyst and promotes key mechanistic steps. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | Solubilizes reactants and influences catalyst activity. |

| Temperature | Room Temperature to 120 °C | Affects reaction rate and catalyst stability. |

Oxidation and Reduction Pathways of the Boronic Acid Moiety

The boronic acid group is susceptible to oxidative transformations. A common reaction is the oxidation of arylboronic acids to the corresponding phenols, often achieved using reagents like hydrogen peroxide under basic conditions (Brown oxidation). st-andrews.ac.uknih.gov Chemoselective oxidation can be achieved in systems with multiple boron functionalities by controlling reaction conditions, such as using a biphasic medium to selectively transfer and react one type of boronic acid. nih.govrsc.org Recent developments have also explored transition-metal-free, microwave-assisted air oxidation of boronic acids. rsc.org For this compound, this would result in the formation of 3-carbamoyl-5-chlorophenol.

Information regarding the specific reduction pathways of the boronic acid moiety in this compound is less common in the surveyed literature. Generally, the boronic acid group is relatively stable to many reducing conditions used in organic synthesis.

Nucleophilic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring of this compound can potentially undergo nucleophilic aromatic substitution (SₙAr). The presence of the electron-withdrawing carbamoyl group, particularly meta to the chlorine, can activate the ring towards nucleophilic attack, although less effectively than ortho or para substituents. libretexts.org The SₙAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride). youtube.com

Reactions of this type would require strong nucleophiles and potentially harsh conditions, such as high temperatures, due to the deactivating nature of the boronic acid group towards nucleophilic attack and the meta-positioning of the carbamoyl group. libretexts.orgoneclass.com Specific experimental studies on the nucleophilic substitution reactions of this compound are not prominently featured in the available literature.

Stereoselective Synthesis and Chiral Boronic Acid Derivatives

The synthesis of chiral boronic acid derivatives is an area of growing interest, particularly for applications in asymmetric synthesis and medicinal chemistry. While there are general methods for the stereoselective synthesis of various organic compounds, specific methodologies for creating chiral derivatives starting from or incorporating the this compound scaffold are not well-documented in the reviewed sources. Such syntheses would likely involve asymmetric transformations on a precursor molecule before the introduction of the boronic acid functionality or stereoselective reactions on a derivative of the title compound.

Asymmetric Induction in Organoborane Chemistry

Asymmetric induction is a pivotal strategy in organic synthesis for the creation of chiral molecules. In the realm of organoborane chemistry, arylboronic acids are versatile reagents capable of participating in a variety of enantioselective transformations. A prominent example is the transition metal-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds.

In these reactions, a chiral ligand coordinated to a metal center (commonly palladium or rhodium) orchestrates the transfer of the aryl group from the boronic acid to the substrate in a stereocontrolled manner. The electronic and steric properties of the substituents on the phenyl ring of the boronic acid can influence the reaction's efficiency and stereoselectivity. For instance, electron-withdrawing or electron-donating groups can modulate the nucleophilicity of the aryl group and its interaction with the catalytic system.

Although various substituted phenylboronic acids have been successfully employed in such reactions to generate products with high enantiomeric excess, specific studies detailing the performance of this compound in this capacity have not been reported. The presence of a chloro and a carbamoyl group at the meta positions would be expected to influence the electronic properties of the phenyl ring, but its precise impact on asymmetric induction in specific catalytic systems remains to be experimentally determined.

Applications in Medicinal Chemistry and Drug Discovery

Boronic Acid as a Pharmacophore in Drug Design

A pharmacophore is the essential part of a molecule responsible for its biological activity. The boronic acid group has been successfully established as a key pharmacophore due to its distinct mechanisms of interaction with biological targets and its ability to mimic other functional groups. researchgate.netnih.gov

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with nucleophilic amino acid residues within the active sites of proteins. nih.gov The boron atom in a boronic acid has a vacant p-orbital, making it an electrophile that can readily interact with nucleophiles such as the hydroxyl groups on serine and threonine residues. nih.govucl.ac.uk This interaction leads to the formation of a stable, tetrahedral boronate adduct, which can effectively inhibit enzyme function. nih.gov This covalent bond is reversible, a feature that can be advantageous in drug design, potentially reducing the risk of permanent off-target modifications. nih.gov This mechanism is central to the activity of proteasome inhibitors like Bortezomib, which targets a key threonine residue in the proteasome's active site. nih.gov

In drug design, bioisosteres are chemical substituents that can be interchanged without substantially altering the biological activity of a molecule. Boronic acids are recognized as bioisosteres of carboxylic acids. nih.gov This substitution can be advantageous, as the carboxylic acid group can sometimes lead to poor passive diffusion across biological membranes and metabolic instability. researchgate.net Replacing a carboxylic acid with a boronic acid group can, in some cases, enhance a compound's pharmacological properties while maintaining the key interactions necessary for its therapeutic effect. nih.gov

Therapeutic Potential of (3-Carbamoyl-5-chlorophenyl)boronic acid and its Analogs

While specific research on the biological activity of this compound is limited in publicly available literature, the therapeutic potential can be inferred from studies on its structural analogs and the broader class of phenylboronic acids. The type and position of substituents on the phenyl ring are known to significantly influence the antiproliferative activity of these compounds. nih.gov

Phenylboronic acid derivatives have emerged as promising agents for targeting cancer cells. nih.gov Their mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as the proteasome. nih.govmdpi.com The success of Bortezomib has spurred the development of other boronic acid-containing compounds with anticancer properties. nih.gov For instance, boronic-chalcone analogs have demonstrated potent activity against breast cancer cell lines. nih.gov

Although efficacy data for this compound is not available, studies on related compounds illustrate the potential of this chemical class. For example, a series of carbazole (B46965) boronic acid derivatives were synthesized and evaluated for their ability to treat breast cancer using the MCF-7 cell line. ijpsr.comresearchgate.net Several of these analogs demonstrated significant inhibition of cancer cell growth. ijpsr.comresearchgate.net Specifically, derivatives featuring 4-fluorobenzyl, cyclopentyl, 4-chlorobenzyl, and 2,4-dichlorobenzyl groups exhibited over 90% inhibition of cell growth in the MCF-7 line. ijpsr.com This highlights how modifications to the core structure can yield potent anticancer agents.

Table 1: Anticancer Activity of Selected Carbazole Boronic Acid Analogs

| Compound ID | Substitution on Carbazole Ring | % Inhibition of MCF-7 Cell Growth |

|---|---|---|

| C3 | 9-(4-fluorobenzyl) | >90% |

| C7 | 9-cyclopentyl | >90% |

| C8 | 9-(4-chlorobenzyl) | >90% |

| C9 | 9-(2,4-dichlorobenzyl) | >90% |

Data sourced from studies on carbazole boronic acid derivatives, illustrating the potential of this compound class against the MCF-7 breast cancer cell line. ijpsr.comresearchgate.net

A critical aspect of cancer therapy is the ability of a drug to selectively target cancer cells while sparing healthy ones. One strategy for achieving this involves exploiting the overexpression of certain proteins in cancer cells. nih.gov For example, some chalcone-based anticancer agents with carboxylic acid groups lack selective toxicity. nih.gov However, replacing the carboxylic acid with a boronic acid group in certain chalcone (B49325) analogs led to an increase in selective toxicity toward malignant epithelial breast cells over healthy cells. nih.gov This improved selectivity was attributed to a stronger inhibition of the mouse double minute 2 (MDM2) oncoprotein, which is often overexpressed in breast cancer. nih.gov This suggests that boronic acid-containing compounds can be designed to have a more favorable, cancer-selective toxicity profile. nih.gov

Anticancer Activities

Investigation of Mechanism of Action in Cancer Pathways

While phenylboronic acid and its derivatives have been a subject of interest in cancer research for their ability to selectively bind to sialic acids on cancer cell surfaces, no specific studies detailing the mechanism of action of this compound in any cancer pathway have been identified. nih.gov The broader class of boronic acids has been investigated for its potential to induce apoptosis in cancer cells, but this has not been specifically demonstrated for this compound. nih.gov Research into boronic acid-based proteasome inhibitors, such as bortezomib, has been a significant area of cancer therapy, but there is no indication that this compound functions through a similar mechanism. nih.govresearchgate.net

Antimicrobial Applications

The potential of phenylboronic acid and its halogenated derivatives as antimicrobial agents has been explored. frontiersin.orgnih.gov However, specific data on the antibacterial and antifungal activities of this compound are absent from the available literature.

Antibacterial Activities

Studies on other phenylboronic acids have shown a range of antibacterial effects, from bacteriostatic to bactericidal, depending on the concentration and the bacterial species. nih.gov Halogenated phenylboronic acids have also demonstrated antibacterial and antibiofilm activity against various pathogens. frontiersin.orgnih.gov Nevertheless, no studies were found that specifically tested the antibacterial efficacy of this compound.

Antifungal Activities

Similarly, while some phenylboronic acids have been reported to exhibit antifungal properties against phytopathogenic fungi, there is no published research on the antifungal activity of this compound. nih.govdntb.gov.ua The mechanism of action for some antifungal benzoxaboroles involves the inhibition of leucyl-tRNA synthetase, but it is unknown if this compound shares this or any other antifungal mechanism. mdpi.com

Modulation of Microbial Efflux Pumps

The ability of certain compounds to modulate microbial efflux pumps is a key strategy in overcoming antimicrobial resistance. However, the scientific literature lacks any studies investigating whether this compound has any effect on these pumps.

Antiviral Activities

The development of carbohydrate-binding agents, including phenylboronic acids, has been an area of interest for antiviral therapeutics, particularly against enveloped viruses. nih.gov The rationale is that these agents can bind to the glycan structures on the viral envelope, thereby inhibiting viral entry. nih.gov However, studies on monophenylboronic and bisphenylboronic acids have not demonstrated significant antiviral activity. nih.gov Crucially, there is no research available that has specifically evaluated the antiviral properties of this compound.

Target Identification and Mechanism of Action Studies

The utility of this compound and its derivatives in drug discovery is rooted in their mechanisms of interaction with biological targets. The boron atom's Lewis acidity and its capacity to form stable yet reversible covalent bonds are central to its function.

Boronic acids are widely recognized for their potent inhibitory activity against various classes of proteases, particularly serine proteases. researchgate.net The mechanism of inhibition involves the boronic acid acting as a transition-state analog. mdpi.com In the active site of a serine protease, the boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue. This interaction leads to the formation of a stable, tetrahedral boronate adduct, which mimics the high-energy tetrahedral intermediate formed during natural peptide bond hydrolysis. researchgate.netnih.gov This stable complex effectively sequesters the enzyme, leading to potent and reversible competitive inhibition. nih.gov

The phenyl ring of this compound serves as a scaffold to position the boronic acid group correctly within the enzyme's active site. The substituents on the ring—the chloro and carbamoyl (B1232498) groups—can form additional interactions, such as hydrogen bonds, with amino acid residues in the enzyme's binding pockets, thereby enhancing affinity and selectivity. nih.govnih.gov For instance, X-ray crystallography studies on similar inhibitors have shown that the boronic acid group can participate in multiple hydrogen bonds, contributing significantly to binding affinity. nih.govnih.gov

| Type of Interaction | Boronic Acid Moiety Component | Enzyme Active Site Partner | Significance in Inhibition |

|---|---|---|---|

| Reversible Covalent Bond | Boron Atom | Catalytic Serine Hydroxyl (-OH) | Forms the tetrahedral adduct, mimicking the transition state. nih.gov |

| Hydrogen Bond | Boronic Acid Hydroxyls (-OH) | Oxyanion Hole (Amide backbones) | Stabilizes the negatively charged tetrahedral intermediate. nih.gov |

| Hydrogen Bond / van der Waals | Phenyl Ring Substituents | Subsite Binding Pockets (Amino acid side chains) | Enhances binding affinity and selectivity for the target enzyme. nih.gov |

While the primary application of boronic acids has been in enzyme inhibition, the principles of molecular recognition can be extended to other targets like receptors and transcription factors. Small molecules can modulate the function of these proteins by binding to specific sites and inducing conformational changes or blocking interactions with other biological molecules. For instance, some compounds can act as allosteric modulators of GABAA receptors. nih.gov

Transcription factors, which regulate gene expression by binding to DNA, are another potential class of targets. The interaction of transcription factors with co-repressor or co-activator proteins is a critical step in their function. nih.gov A strategically designed molecule could potentially interfere with these protein-protein interactions. The design of molecules targeting these complex systems often relies on understanding the specific domains involved in protein binding and function. nih.gov Although the direct modulation of receptors and transcription factors by this compound is not extensively documented, its structural motifs could serve as a starting point for designing molecules that target binding pockets on these proteins.

A fundamental chemical property of boronic acids is their ability to form reversible covalent complexes with compounds containing 1,2- or 1,3-diol functionalities. nih.gov This reaction is highly relevant in biological systems due to the abundance of diol-containing molecules, such as saccharides (e.g., glucose, fructose), glycoproteins, and ribonucleosides. nih.govresearchgate.net

The process is pH-dependent. In an aqueous solution, the trigonal planar boronic acid (R-B(OH)₂) is in equilibrium with its anionic tetrahedral boronate form (R-B(OH)₃⁻). nih.govmdpi.com The tetrahedral boronate is the species that predominantly reacts with diols to form a cyclic boronate ester. mdpi.com The stability of this ester is influenced by the pH of the environment and the pKa of the boronic acid. mdpi.comresearchgate.net This reversible interaction forms the basis for boronic acid-based sensors for glucose and other sugars and has been explored for drug delivery applications where the release of a therapeutic agent is triggered by changes in sugar concentration. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. researchgate.net For derivatives of this compound, SAR studies focus on how modifications to the phenyl ring substituents affect the compound's biological activity.

The substituents on the phenyl ring of a boronic acid have a profound impact on its physicochemical properties, particularly its Lewis acidity (pKa). nih.gov The pKa value determines the proportion of the boronic acid that exists in the more reactive tetrahedral boronate form at physiological pH (around 7.4). nih.govresearchgate.net

Electron-withdrawing groups, such as the chloro and carbamoyl groups present in this compound, decrease the electron density on the boron atom. This increases its Lewis acidity and lowers the pKa of the boronic acid. nih.govnih.gov A lower pKa means that a greater fraction of the molecule will be in the active tetrahedral state at physiological pH, which can lead to enhanced biological activity. researchgate.net Conversely, electron-donating groups would increase the pKa, potentially reducing activity at a given pH. nih.gov Modifications to these substituents can therefore be used to fine-tune the reactivity and selectivity of the inhibitor. For example, replacing the chloro group with other halogens or the carbamoyl group with other hydrogen-bond donors or acceptors could alter the binding affinity for a target enzyme. mdpi.commdpi.com

| Substituent | Electronic Effect | Predicted Effect on pKa | Implication for Biological Activity |

|---|---|---|---|

| -Cl (Chloro) | Electron-withdrawing (Inductive) | Decreases pKa | Increases proportion of reactive tetrahedral boronate at physiological pH. nih.govnih.gov |

| -CONH₂ (Carbamoyl) | Electron-withdrawing (Resonance) | Decreases pKa | Enhances Lewis acidity and can act as a hydrogen bond donor/acceptor. nih.gov |

| -H (Unsubstituted) | Neutral | Baseline pKa (approx. 8.8-9.0) | Baseline reactivity; serves as a reference for comparison. nih.gov |

| -OCH₃ (Methoxy) | Electron-donating (Resonance) | Increases pKa | Decreases proportion of reactive tetrahedral boronate at physiological pH. nih.gov |

Computer-Aided Drug Design (CADD) plays a vital role in the discovery and optimization of boronic acid-based inhibitors. nih.govrjpbr.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations are employed to understand and predict the behavior of these molecules. mpg.de

Molecular Docking: This technique is used to predict the preferred binding orientation of this compound and its derivatives within the active site of a target protein. nih.gov It helps visualize the key interactions, such as the covalent bond with a catalytic residue and hydrogen bonds with surrounding amino acids, guiding the design of new analogs with improved affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mpg.de For boronic acid derivatives, QSAR can be used to predict the inhibitory potency of new compounds based on descriptors such as electronic properties (e.g., Hammett constants of substituents), steric factors, and hydrophobicity.

These computational approaches accelerate the drug design cycle by prioritizing the synthesis of the most promising compounds, thereby saving time and resources. nih.gov

Applications in Materials Science and Catalysis

Development of New Materials Utilizing (3-Carbamoyl-5-chlorophenyl)boronic acid

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in materials science. This dynamic nature allows for the creation of materials with tunable and responsive properties.

This compound is a prime candidate for incorporation into functional polymers and hydrogels. Boronic acid-containing polymers can form dynamic covalent bonds with molecules possessing 1,2- or 1,3-diols, such as polyvinyl alcohol (PVA), leading to the formation of crosslinked hydrogel networks. nih.gov These hydrogels are noted for their potential in biomedical applications, including as scaffolds for tissue engineering and 3D cell culture. nih.govnih.gov The interaction between the boronic acid moieties and diols results in a stable yet reversible network, which can exhibit properties like self-healing. mdpi.com The specific substituents on the phenyl ring of this compound can modulate the pKa of the boronic acid, thereby influencing the pH range at which the hydrogel is stable and functional. utwente.nl

Table 1: Principles of Boronic Acid-Based Hydrogel Formation

| Feature | Description | Relevance of this compound |

| Crosslinking Mechanism | Reversible formation of boronate esters between boronic acid groups and diol-containing polymers (e.g., PVA). nih.gov | The boronic acid group acts as the crosslinking point. |

| Dynamic Covalent Bonds | The boronate ester bonds are dynamic, allowing for bond exchange and reformation. mdpi.com | This property can impart self-healing capabilities to the hydrogel. mdpi.com |

| Biocompatibility | Boronic acid-based hydrogels have been shown to be non-toxic and suitable for cell encapsulation. nih.govnih.gov | Potential for use in biomedical applications like drug delivery and tissue regeneration. |

| Tunable Properties | The mechanical and chemical properties of the hydrogel can be tuned by altering the boronic acid's chemical structure. utwente.nl | The chloro and carbamoyl (B1232498) groups influence the electronic properties and pKa, affecting hydrogel stability and responsiveness. |

Polymers incorporating phenylboronic acid (PBA) are renowned for their stimuli-responsive nature. nih.gov These materials can undergo structural and property changes in response to specific environmental triggers, such as pH, the presence of sugars, or reactive oxygen species (ROS). nih.govmdpi.com This responsiveness stems from the reversible interaction between the boronic acid and diols. For instance, the stability of the boronate ester linkage is pH-dependent; a change in pH can shift the equilibrium, leading to the association or dissociation of the polymer network. nih.gov This makes this compound a valuable building block for smart materials used in applications like controlled drug delivery systems that release their payload under specific physiological conditions. mdpi.comnih.gov

The principles of dynamic covalent chemistry, driven by the reversible formation of boronate esters, enable the construction of complex, self-organizing molecular architectures. While specific research on this compound in this context is emerging, the broader class of boronic acids is utilized to create macrocycles, molecular cages, and capsules. These systems can self-assemble from simpler building blocks into well-defined, thermodynamically stable structures. The directionality and reversibility of the boronate ester bond formation allow for "error-checking" during assembly, leading to high-fidelity construction of intricate supramolecular entities. Such systems have potential applications in molecular recognition, encapsulation, and catalysis.

Role in Catalyst Development and Chemical Reactions

Beyond materials science, boronic acids are increasingly recognized for their role as catalysts in organic synthesis. rsc.org Their utility stems from the Lewis acidic nature of the boron atom.

The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid capable of accepting an electron pair from a donor molecule. mdpi.com This Lewis acidity is central to boronic acid catalysis. nih.gov The strength of this acidity can be tuned by the substituents on the aryl ring. In this compound, both the chlorine atom and the carbamoyl group are electron-withdrawing. This inductive effect pulls electron density away from the phenyl ring and, consequently, from the boron atom. This electronic perturbation increases the boron's electrophilicity, making this compound a stronger Lewis acid compared to unsubstituted phenylboronic acid. This enhanced Lewis acidity allows it to effectively activate Lewis basic functional groups, such as hydroxyls and carbonyls, facilitating a variety of chemical transformations. rsc.orgnih.gov

Table 2: Influence of Substituents on Lewis Acidity

| Substituent | Position on Phenyl Ring | Electronic Effect | Impact on Boron's Lewis Acidity |

| -Cl | meta | Electron-withdrawing (inductive) | Increases |

| -CONH₂ | meta | Electron-withdrawing | Increases |

| Combined Effect | - | Synergistic electron withdrawal | Significantly increases |

As a catalyst, this compound can enhance the efficiency and selectivity of various organic reactions. Boronic acid catalysis is particularly effective for dehydration reactions, such as the formation of amides from carboxylic acids and amines. rsc.orgnih.gov The boronic acid activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, often under milder conditions than traditional methods and with higher atom economy. rsc.org

The electronic properties imparted by the chloro and carbamoyl substituents can influence reaction kinetics and selectivity. For example, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic nature of the arylboronic acid can affect the rate of transmetalation, a key step in the catalytic cycle. Therefore, using a specifically functionalized boronic acid like this compound can provide a means to optimize reaction outcomes, potentially leading to higher yields and improved selectivity for the desired product. The related compound, 3-Carboxy-5-chlorophenylboronic acid, has been noted for its effectiveness in catalyzing Suzuki coupling reactions. alfa-chemistry.comalfa-chemistry.com

Use in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step to form a product that incorporates portions of all the starting materials, are highly valued in materials science and catalysis for their efficiency and atom economy. Phenylboronic acids, as a class of compounds, are versatile reagents in MCRs, often participating in the formation of complex molecular architectures with diverse functionalities. These reactions can lead to the synthesis of novel polymers, fluorescent materials, and catalysts.

The presence of the carbamoyl and chloro substituents on the phenyl ring of This compound could theoretically offer unique properties to materials synthesized through MCRs. The carbamoyl group can participate in hydrogen bonding, potentially influencing the self-assembly and mechanical properties of polymeric materials. The chloro group can serve as a site for further functionalization or influence the electronic properties of the resulting molecule.

Hypothetically, This compound could be employed in MCRs to develop materials with applications in sensing, catalysis, or as building blocks for metal-organic frameworks (MOFs). For instance, its incorporation into a polymer backbone via an MCR could lead to materials with specific recognition sites for anions or other molecules, leveraging the Lewis acidity of the boronic acid moiety.

However, without specific published research, any discussion on its role in multicomponent reactions remains speculative. The following table outlines a hypothetical multicomponent reaction involving this boronic acid to illustrate its potential application.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class | Potential Application |

|---|---|---|---|---|

| Salicylaldehyde Derivative | Primary Amine | This compound | Boron-containing Heterocycle | Fluorescent Sensor |

Further research and experimental validation are necessary to establish the practical utility and specific outcomes of using This compound in multicomponent reactions for materials science and catalysis.

Analytical Methodologies in Boronic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy provides a fundamental understanding of the molecular structure and electronic properties of (3-Carbamoyl-5-chlorophenyl)boronic acid.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization mass spectrometry (ESI-MS) is a commonly employed method. nih.gov This technique can provide the accurate mass of the molecular ion, which helps to confirm the chemical formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. A systematic analysis of arylboronic acids under ESI-MS conditions is critical to understanding their gas-phase chemistry. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the boronic acid group, the N-H stretches of the carbamoyl (B1232498) group, the C=O stretch of the amide, and various vibrations associated with the substituted benzene (B151609) ring.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H (Boronic Acid) | 3200 - 3600 (broad) |

| N-H (Amide) | 3100 - 3500 |

| C=O (Amide) | 1630 - 1695 |

| C-Cl (Aromatic) | 1000 - 1100 |

| B-O (Boronic Acid) | 1310 - 1380 |

UV-Vis Spectroscopy in Reaction Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. While not typically used for detailed structural elucidation of the final compound, UV-Vis spectroscopy can be a powerful tool for monitoring the progress of reactions involving this compound. nih.gov For example, if the boronic acid is participating in a reaction that leads to a change in the conjugation of the aromatic system, this will result in a shift in the absorption maximum that can be monitored over time to determine the reaction kinetics. researchgate.net

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation, purification, and analytical assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analysis and purification of boronic acids. A well-developed HPLC method can separate this compound from starting materials, byproducts, and other impurities.

Method Development: Developing a robust HPLC method involves the careful selection of a suitable stationary phase (column) and mobile phase. For boronic acids, reversed-phase columns, such as C18, are often effective. rsc.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. rsc.org

Analysis and Purification: Once a method is established, it can be used for routine purity checks of synthesized batches of this compound. For purification, preparative HPLC can be employed to isolate the compound in high purity. The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

Thin-Layer Chromatography (TLC) with Boron-Specific Visualization

Thin-Layer Chromatography (TLC) is a fundamental analytical technique for monitoring reaction progress and assessing compound purity. For boronic acids, which are often not visible under standard UV light, visualization requires specific staining reagents. nih.gov These reagents interact with the boronic acid moiety to produce a colored or fluorescent spot, enabling sensitive and selective detection on the TLC plate. researchgate.net

Several reagents have been developed for the specific visualization of boronic acids. The choice of reagent can depend on the desired sensitivity and the nature of the boronic acid being analyzed. The mechanism of these reagents typically involves the formation of a complex with the boronic acid group. nih.govrsc.org

Key Visualization Reagents:

Alizarin (B75676): This natural anthraquinone (B42736) compound is non-fluorescent in its free form but forms a fluorescent complex with boronic acids via its 1,2-diol group. researchgate.net When a TLC plate is dipped in an alizarin solution and observed under 366 nm UV light, boronic acid spots emit a bright yellow fluorescence. researchgate.net

Curcumin: Curcumin is another effective colorimetric reagent for detecting boronic acids and their derivatives. rsc.orgresearchgate.net It forms a red-colored boron-curcumin complex, allowing for facile qualitative analysis on a TLC plate. rsc.orgresearchgate.net This method is useful for rapid visualization during synthesis and for process monitoring. researchgate.net

10-Hydroxybenzo[h]quinolone (HBQ): This reagent offers a highly sensitive and selective method for detecting boronic acids and other boron-containing compounds. nih.gov The detection mechanism is based on the interruption of the excited-state intramolecular proton transfer (ESIPT) of HBQ upon complexation with the boronic acid. This interaction results in brightly fluorescent blue-green spots against a yellow-orange background. nih.gov

The table below summarizes the properties of these boron-specific TLC visualization reagents.

| Reagent | Detection Method | Color/Fluorescence | Mechanism |

| Alizarin | UV light (366 nm) researchgate.net | Bright yellow fluorescence researchgate.net | Complexation via 1,2-diol group researchgate.net |

| Curcumin | Visible light rsc.org | Red coloration rsc.org | Formation of a boron-curcumin complex rsc.org |

| 10-Hydroxybenzo[h]quinolone (HBQ) | UV light nih.gov | Bright blue-green fluorescence nih.gov | Interruption of ESIPT nih.gov |

Boronate Affinity Chromatography for Biomolecule Separation

Boronate affinity chromatography (BAC) is a powerful separation technique that leverages the unique ability of boronic acids to form reversible covalent bonds with molecules containing cis-diol groups. researchgate.net This interaction is the basis for the selective separation and enrichment of a wide range of important biomolecules.

The principle of BAC relies on the pH-dependent interaction between the boronic acid ligand, such as this compound immobilized on a solid support, and the cis-diol moieties of the target biomolecules. At a pH above the pKa of the boronic acid, the boron atom transitions from a trigonal planar to a tetrahedral anionic state. This tetrahedral boronate ion readily reacts with cis-diols to form stable five- or six-membered cyclic esters.

The binding and elution process is controlled by pH modulation:

Binding: The sample containing the target biomolecules is applied to the boronate-functionalized column at an alkaline pH, which promotes the formation of the tetrahedral boronate and subsequent complexation with the cis-diols.

Elution: To release the bound biomolecules, the pH of the mobile phase is lowered to an acidic level. This shifts the equilibrium back towards the trigonal, neutral form of the boronic acid, which has a very weak binding affinity for diols, leading to the dissociation of the complex and elution of the purified biomolecule.

This technique is widely applied for the separation of various classes of biomolecules. nih.gov

Key Aspects of Boronate Affinity Chromatography

| Feature | Description | Relevant Biomolecules |

| Principle | pH-controlled reversible covalent interaction between boronic acid and cis-diol groups. | Glycoproteins, glycopeptides, ribonucleosides, saccharides, catecholamines. researchgate.net |

| Ligand | An immobilized boronic acid (e.g., a derivative of phenylboronic acid). researchgate.net | N/A |

| Binding Condition | Alkaline pH (typically > pKa of the boronic acid) to form a tetrahedral boronate anion. | Any molecule with accessible cis-diol groups. |

| Elution Condition | Acidic pH to dissociate the boronic acid-cis-diol complex. | N/A |

| Advantages | Broad-spectrum selectivity, reversible binding, simple pH-controlled release, and fast kinetics. rsc.org | N/A |

Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For arylboronic acids, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the solid-state packing of the molecules. wiley-vch.de

Structurally, arylboronic acids are characterized by a trivalent, sp²-hybridized boron atom bonded to a carbon atom of the phenyl ring and two hydroxyl groups. wiley-vch.de The C-B bond length in arylboronic acids is typically in the range of 1.55–1.59 Å. wiley-vch.de A common structural feature observed in the crystal structures of many phenylboronic acids is the formation of dimers through a pair of O-H···O hydrogen bonds between the boronic acid groups of two separate molecules. wiley-vch.de These dimeric units can then be further linked into extended networks by additional hydrogen bonds. wiley-vch.de

While a specific crystal structure for this compound was not identified in the surveyed literature, the crystallographic data for the related compound (4-Carbamoylphenyl)boronic acid provides insight into the structural characteristics that can be expected. researchgate.net In the crystal structure of (4-Carbamoylphenyl)boronic acid, molecules are linked by both N-H···O and O-H···O hydrogen bonds, creating extensive sheets. researchgate.net The boronic acid and carbamoyl groups are slightly twisted out of the plane of the benzene ring. researchgate.net

Illustrative Crystallographic Data for (4-Carbamoylphenyl)boronic acid

| Parameter | Value | Reference |

| Chemical Formula | C₇H₈BNO₃ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| Unit Cell Dimensions | a = 4.997 Å, b = 5.351 Å, c = 7.297 Å | researchgate.net |

| α = 103.91°, β = 98.69°, γ = 93.14° | researchgate.net | |

| Molecular Interactions | N-H···O and O-H···O hydrogen bonds form sheet-like structures. | researchgate.net |

Note: The data presented is for (4-Carbamoylphenyl)boronic acid and serves as an illustrative example of the type of structural information obtained via X-ray crystallography for a closely related compound.

Future Directions and Emerging Research Areas

Advanced Synthetic Strategies for Complex Boronic Acid Scaffolds

While foundational methods for synthesizing arylboronic acids are well-established, future research will focus on creating more complex and diverse molecular architectures derived from (3-Carbamoyl-5-chlorophenyl)boronic acid. Organoboron compounds are pivotal building blocks in organic chemistry, and advanced strategies are required to expand their utility. nih.govmdpi.com

Key future approaches include:

Late-Stage Functionalization: Developing methods to modify the carbamoyl (B1232498) and chloro groups after the initial synthesis of the boronic acid. This would allow for the rapid generation of a library of derivatives from a common intermediate, enabling systematic structure-activity relationship (SAR) studies.

Multicomponent Reactions (MCRs): The Petasis boron–Mannich reaction, a powerful multicomponent coupling of a boronic acid, an amine, and a carbonyl compound, could be employed to create highly functionalized amines with multiple stereogenic centers. researchgate.net Applying this to this compound would yield novel compounds with significant molecular complexity in a single step.

Palladium-Catalyzed Cross-Coupling: While the Suzuki-Miyaura reaction is a cornerstone of boronic acid chemistry, future work will explore more intricate coupling strategies. This includes tandem reactions where the chloro-substituent and the boronic acid group participate in sequential or orthogonal coupling reactions, enabling the construction of elaborate polycyclic or extended aromatic systems.

| Strategy | Description | Potential Advantage for this compound |

|---|---|---|

| Grignard Reagent Method | Reaction of an aryl Grignard reagent with a trialkyl borate (B1201080) followed by hydrolysis. organic-chemistry.orgsci-hub.se | Established and reliable for initial scaffold synthesis. |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent. organic-chemistry.org | High functional group tolerance, suitable for complex starting materials. |

| Multicomponent Reactions | Simultaneous reaction of three or more starting materials to form a single product. researchgate.net | Rapid generation of molecular complexity and diverse libraries. |

Exploration of Novel Biological Targets for this compound Derivatives

Boronic acids are a class of compounds with diverse applications in medicinal chemistry. nih.gov The unique electronic properties conferred by the chloro and carbamoyl groups on this compound make its derivatives prime candidates for exploring novel biological targets. The electron-withdrawing nature of these substituents can lower the pKa of the boronic acid, potentially enhancing its binding affinity in physiological environments. nih.gov

Future research will likely target:

Enzyme Inhibition: Boronic acids are well-known for their ability to inhibit serine proteases. Derivatives of this compound could be designed as specific inhibitors for enzymes implicated in diseases like cancer or viral infections. The carbamoyl group can act as a hydrogen bond donor, potentially improving target specificity and binding duration.

Kinase Modulation: While less common, boronic acids have been explored as protein kinase inhibitors. The scaffold of this compound could be elaborated to target specific kinases involved in oncogenic signaling pathways.

Cellular Delivery Systems: The ability of boronic acids to form reversible covalent bonds with diols can be exploited for drug delivery. Derivatives could be developed to target glycoproteins on cell surfaces, facilitating the targeted delivery of therapeutic payloads into diseased cells. nih.gov

Integration of this compound in Supramolecular Chemistry

The self-assembly of molecules into ordered, functional superstructures is a cornerstone of supramolecular chemistry. Phenylboronic acids are known to form self-complementary dimers and extended ribbon-like structures in the solid state through hydrogen bonding. rsc.org The presence of the carbamoyl group in this compound introduces an additional site for strong, directional hydrogen bonding, which could be exploited to create novel supramolecular architectures.

Emerging research directions include:

Crystal Engineering: Systematically studying the crystal structures of this compound and its derivatives to understand how the interplay between the boronic acid dimerization and carbamoyl group interactions dictates the resulting solid-state packing. This could lead to the design of materials with specific topologies and properties. rsc.orgrsc.org

Sugar-Responsive Assemblies: The reversible interaction between boronic acids and diols, such as those found in sugars, can be used to control supramolecular assembly. nih.gov Structures built from this compound could be designed to assemble or disassemble in the presence of specific carbohydrates, creating stimuli-responsive materials. nih.gov

Functional Gels and Polymers: Incorporating the this compound moiety into polymers could lead to the formation of hydrogels. The cross-linking of these gels could be controlled by pH and the presence of diols, making them suitable for applications in controlled drug release or as scaffolds for tissue engineering.

Sustainable and Green Chemistry Approaches in Boronic Acid Synthesis

Modern organic synthesis places a strong emphasis on developing environmentally benign and efficient processes. The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles.

Future sustainable strategies will likely involve:

Aqueous Synthesis: Moving away from traditional organic solvents towards water-based reaction media. Micellar catalysis, where reactions are carried out in nanoparticle-sized reactors formed by surfactants in water, has been successfully applied to borylation reactions and offers a promising green alternative. organic-chemistry.org

Catalyst Optimization: Developing more efficient and recyclable catalysts for the key synthetic steps. This includes designing palladium complexes with high turnover numbers for cross-coupling reactions or exploring catalysts based on more abundant and less toxic metals. rsc.org

Development of Smart Materials and Sensors Based on Boronic Acid Interactions

The ability of boronic acids to bind reversibly with diols makes them ideal recognition elements for sensors and smart materials. mdpi.comnih.gov this compound can serve as a core building block for such advanced materials, where its specific electronic and binding properties can be fine-tuned.

Promising areas for development include:

Glucose Sensors: Boronic acid-based fluorescent sensors are a major area of research for continuous glucose monitoring. nih.govrsc.org Derivatives of this compound could be synthesized with appended fluorophores. The binding of glucose would modulate the electronic properties of the boronic acid, leading to a change in fluorescence that can be correlated to glucose concentration.

Photonic Crystal Sensors: Integrating the boronic acid moiety into a hydrogel matrix containing photonic crystals can create colorimetric sensors. rsc.org When the hydrogel swells upon binding glucose, the spacing of the embedded crystals changes, resulting in a visible color shift. rsc.org The specific substitutions on this compound could be used to tune the sensitivity and response range of such sensors.

Responsive Polymers and Drug Delivery: Boronic acid-functionalized polymers can be designed to release an encapsulated payload, such as insulin (B600854), in response to elevated glucose levels. nih.govmdpi.com The this compound unit could be copolymerized into materials designed for self-regulated drug delivery systems. mdpi.com

| Material Type | Underlying Principle | Potential Application |

|---|---|---|

| Fluorescent Sensors | Binding of diol to boronic acid alters the electronic environment of a linked fluorophore, changing its emission. nih.gov | Continuous monitoring of glucose or other biologically relevant diols. |

| Responsive Hydrogels | Diol binding increases the charge density on the polymer backbone, causing the hydrogel to swell. nih.govmdpi.com | Self-regulated insulin release systems. |

| Photonic Crystals | Hydrogel swelling upon diol binding changes the lattice spacing of embedded crystals, shifting the diffracted color. rsc.org | Visual, instrument-free glucose detection. |

| Affinity Chromatography | Immobilized boronic acids on a solid support selectively capture and separate diol-containing biomolecules. mdpi.com | Purification of glycoproteins and nucleotides. |

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for (3-Carbamoyl-5-chlorophenyl)boronic acid, and how do its functional groups influence reactivity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of pre-formed boronic acids. The carbamoyl group (-CONH₂) introduces steric and electronic effects, necessitating mild reaction conditions to avoid decomposition. Purification often employs reverse-phase chromatography or recrystallization in non-polar solvents to mitigate boroxine formation (trimers formed via dehydration). The chloro substituent enhances electrophilicity at the boron center, improving diol-binding kinetics .

Q. How does the mechanism of diol binding differ for this compound compared to simpler arylboronic acids?

- Methodological Answer : Binding occurs via reversible boronate ester formation with 1,2- or 1,3-diols. The carbamoyl group increases acidity of the boronic acid (pKa ~7–9), enhancing binding at physiological pH. The chloro substituent stabilizes the trigonal boronate ester via inductive effects, as shown in studies using NMR titration and fluorescence quenching .

Q. What analytical techniques are most effective for characterizing this compound, and what challenges arise during analysis?

- Methodological Answer : LC-MS/MS in MRM mode is preferred for purity assessment, avoiding derivatization. MALDI-MS requires in situ esterification with diols (e.g., 2,5-dihydroxybenzoic acid) to suppress boroxine artifacts. Thermogravimetric analysis (TGA) reveals decomposition pathways, with the carbamoyl group reducing thermal stability compared to halogen-only analogs .

Advanced Research Questions

Q. How can binding kinetics with glucose be optimized for sensor applications, and what role do substituents play?

- Methodological Answer : Stopped-flow fluorescence assays show kon values depend on diol stereochemistry (e.g., fructose > glucose). The carbamoyl group increases water solubility, improving sensor response times in hydrogels. Electrochemical sensors using pyridinium boronic acid analogs demonstrate that electron-withdrawing substituents (e.g., -Cl) enhance binding affinity by polarizing the boron center .

Q. What strategies mitigate non-specific interactions when studying glycoprotein binding with this compound?

- Methodological Answer : Surface plasmon resonance (SPR) studies show secondary interactions (e.g., hydrophobic effects) can be minimized using high-ionic-strength buffers (e.g., 150 mM NaCl). Competitive elution with sorbitol or pH adjustment (borate buffer, pH 8.5) improves selectivity for glycoproteins with exposed cis-diols .

Q. How does this compound perform in covalent drug design, particularly for targeting proteasomes or tubulin?

- Methodological Answer : In proteasome inhibitors (e.g., bortezomib analogs), the boronic acid forms reversible covalent bonds with catalytic threonine residues. The chloro group enhances membrane permeability, while the carbamoyl moiety mimics peptide substrates. For tubulin inhibition, cis-stilbene analogs with boronic acids show IC50 values <1 μM, with apoptosis confirmed via FACScan .

Q. What structural modifications improve thermal stability for material science applications?

- Methodological Answer : TGA data indicate electron-withdrawing groups (e.g., -Cl) reduce decomposition onset temperatures. Incorporating bulky substituents (e.g., aromatic rings) adjacent to the boronic acid delays boroxine formation, as seen in flame-retardant polymer studies .

Q. Can this compound be integrated into photo-responsive systems for dynamic covalent chemistry?

- Methodological Answer : Azobenzene-boronic acid hybrids enable light-controlled diol binding. E→Z isomerization with visible light (450 nm) increases binding affinity 20-fold. The carbamoyl group’s hydrogen-bonding capacity stabilizes the Z isomer, enabling reversible hydrogel stiffening for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。